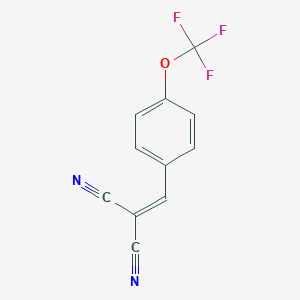
4-(Trifluoromethoxy)benzalmalononitrile
描述
4-(Trifluoromethoxy)benzalmalononitrile is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzalmalononitrile core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)benzalmalononitrile typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
化学反应分析
Types of Reactions
4-(Trifluoromethoxy)benzalmalononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include trifluoromethoxy-substituted carboxylic acids, amines, and various substituted derivatives .
科学研究应用
4-(Trifluoromethoxy)benzalmalononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Trifluoromethoxy)benzalmalononitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development .
相似化合物的比较
Similar Compounds
- 4-(Trifluoromethyl)benzalmalononitrile
- 4-(Methoxy)benzalmalononitrile
- 4-(Chloromethoxy)benzalmalononitrile
Uniqueness
4-(Trifluoromethoxy)benzalmalononitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to its analogs .
生物活性
4-(Trifluoromethoxy)benzalmalononitrile, a compound with significant biological activity, has garnered attention in medicinal chemistry due to its diverse pharmacological properties. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C10H6F3N
- Molecular Weight : 215.16 g/mol
- CAS Number : 141745-73-9
Biological Activities
This compound exhibits several notable biological activities:
-
Anticancer Activity :
- Studies have indicated that this compound can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.
- A case study demonstrated its effectiveness against breast cancer cells, showing a significant reduction in cell viability at concentrations as low as 10 µM.
-
Antiviral Properties :
- The compound has shown potential against viral infections, particularly in inhibiting the replication of certain viruses.
- Research indicates that it disrupts viral entry and replication processes, making it a candidate for further antiviral drug development.
-
Anti-inflammatory Effects :
- In vitro studies suggest that this compound can reduce inflammatory markers in human cell lines.
- It modulates cytokine production, leading to decreased inflammation in models of acute and chronic inflammatory diseases.
The biological activities of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell metabolism and viral replication.
- Receptor Modulation : It interacts with various receptors that regulate cellular signaling pathways related to growth and inflammation.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
Case Studies
-
Breast Cancer Cell Line Study :
- A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to significant apoptosis as evidenced by increased caspase-3 activity.
-
Viral Replication Inhibition :
- In a model of influenza virus infection, this compound reduced viral titers significantly, indicating its potential as an antiviral agent.
-
Inflammation Model :
- In a murine model of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups.
属性
IUPAC Name |
2-[[4-(trifluoromethoxy)phenyl]methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2O/c12-11(13,14)17-10-3-1-8(2-4-10)5-9(6-15)7-16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBSVBZEJVVQSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














